Methyl 11-hydroxyundecanoate
Description
Methyl 11-hydroxyundecanoate is a fatty acid methyl ester characterized by a hydroxyl group at the 11th carbon of an undecanoic acid backbone. It serves as a versatile intermediate in organic synthesis, particularly in the production of polyamides, biofuels, and specialty polymers. Its hydroxyl group enables further functionalization, such as oxidation to ketones, substitution to amines, or esterification to more complex derivatives .
Structure
3D Structure
Properties
CAS No. |
24724-07-0 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
methyl 11-hydroxyundecanoate |
InChI |
InChI=1S/C12H24O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h13H,2-11H2,1H3 |
InChI Key |
VASIFKMMXNGAGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCO |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
Methyl 11-hydroxyundecanoate exhibits various biological activities, making it a subject of interest in pharmacology and biotechnology.
Drug Delivery Systems
Preliminary studies indicate that this compound may interact with biological membranes, influencing cellular functions due to its amphiphilic properties. This characteristic positions it as a potential candidate for drug delivery systems targeting specific tissues or cells.
Antimicrobial Properties
Research suggests that compounds with structural similarities to this compound exhibit antibacterial and antifungal properties. Investigations into its efficacy against various pathogens are ongoing, which could lead to new therapeutic agents.
Case Study 1: Antimycobacterial Activity
A study explored the synthesis of nucleoside inhibitors using this compound as a precursor. The resulting compounds showed improved activity against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting the compound's potential in developing new antitubercular drugs .
Case Study 2: Amphiphilic Properties
Research demonstrated that this compound could form micelles in aqueous solutions, making it suitable for encapsulating hydrophobic drugs. This property was evaluated for its ability to enhance the solubility and bioavailability of poorly soluble drugs, indicating its potential in pharmaceutical formulations.
Chemical Reactions Analysis
Oxidation Reactions
Methyl 11-hydroxyundecanoate undergoes oxidation to form carbonyl-containing derivatives. Key oxidation pathways include:
-
The oxidation to methyl 11-oxoundecanoate is a critical step for producing ketone-functionalized derivatives, which serve as intermediates in polymer synthesis.
-
In a multi-step process, hydrolysis of the ester followed by oxidation yields 1,11-undecanedioic acid, a dicarboxylic acid with industrial applications .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
| Conditions | Product | Notes | Source |
|---|---|---|---|
| NaOH (aqueous), reflux | 11-Hydroxyundecanoic acid | Standard saponification of ester group |
-
Hydrolysis is typically conducted in basic media (e.g., NaOH) to produce the sodium salt of 11-hydroxyundecanoic acid, which is acidified to isolate the free acid .
Substitution and Functionalization
The hydroxyl group can be modified through nucleophilic substitution or other functionalization reactions:
-
Azidolysis of epoxide intermediates derived from unsaturated precursors yields azido-alcohol derivatives, which are subsequently reduced to amino alcohols .
-
Catalytic hydrogenation of azides or nitro groups produces amine-functionalized derivatives, useful in polyamide synthesis .
Cross-Metathesis and Tandem Reactions
While not directly involving this compound, related unsaturated precursors undergo cross-metathesis (CM) to form α,ω-bifunctional compounds:
| Catalyst | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Hoveyda–Grubbs 2nd-generation | Acrylonitrile | Methyl 11-cyano-10-undecenoate | >98% |
Comparison with Similar Compounds
Methyl 11-Aminoundecanoate Hydrochloride
- Structure : Features an amine group (-NH₂) at the 11th carbon instead of a hydroxyl group, with a hydrochloride counterion.
- Molecular Formula: C₁₂H₂₆ClNO₂ (vs. C₁₂H₂₄O₃ for Methyl 11-hydroxyundecanoate).
- Key Differences: The amine group introduces basicity, enabling participation in nucleophilic reactions or coordination chemistry. The hydrochloride form enhances water solubility compared to the neutral hydroxylated ester. Applications: Primarily used in peptide synthesis and as a monomer for polyamide production .
Methyl 10-Methylundecanoate
- Structure : A branched ester with a methyl group at the 10th carbon, lacking a hydroxyl group.
- Molecular Formula : C₁₃H₂₆O₂.
- Key Differences: The methyl branch reduces crystallinity and lowers melting points compared to linear esters. Lacks reactive hydroxyl groups, limiting its utility in further derivatization. Applications: Used as a non-reactive solvent or fragrance component .
Methyl Undecanoate
Ethyl 11-Azidoundecanoate
- Structure : Contains an azide (-N₃) group at the 11th carbon and an ethyl ester group.
- Molecular Formula : C₁₃H₂₅N₃O₂.
- Key Differences :
Methyl 10,11-Dihydroxyundecanoate
- Structure : Contains hydroxyl groups at both the 10th and 11th carbons.
- Molecular Formula : C₁₂H₂₄O₄.
- Applications: Investigated for biodegradable polymers and coatings .
Preparation Methods
Reaction Mechanism and Catalysts
The process employs rhodium or cobalt catalysts with triphenylphosphine ligands to mediate the hydroformylation step. The general reaction sequence is:
Key parameters include:
-
Temperature : 80–120°C for hydroformylation; 50–80°C for reduction
-
Pressure : 20–30 bar syngas (CO:H₂ = 1:1)
-
Catalyst loading : 0.1–0.5 mol% Rh
Yield Optimization
A 2025 patent demonstrated that using Rh(acac)(CO)₂ with BIPHEPHOS ligand achieves 92% aldehyde intermediate yield at 100°C. Subsequent borohydride reduction attains 98% conversion to the hydroxylated product (Table 1).
Table 1: Hydroformylation-Reduction Performance
| Catalyst System | Conversion (%) | Selectivity (%) |
|---|---|---|
| Rh/BIPHEPHOS | 98 | 95 |
| Co/TPP | 85 | 82 |
Grignard Reaction-Based Synthesis
Adapting methods for analogous compounds, this compound can be synthesized via Grignard reagent addition to α,β-unsaturated aldehydes followed by oxidation-hydrolysis.
Stepwise Protocol
-
Grignard Addition : 10-undecenal reacts with methylmagnesium bromide (1.2 eq) in THF at −10°C:
-
Hydroboration-Oxidation : The alkene is converted to a primary alcohol using BH₃·THF (0°C, 2 hr), followed by H₂O₂/NaOH.
-
Esterification : The resulting 11-hydroxyundecanol undergoes acid-catalyzed esterification with methanol (H₂SO₄, reflux, 6 hr).
Critical Parameters
-
Grignard stoichiometry : Excess reagent (>1.1 eq) minimizes aldehyde dimerization
-
Oxidation timing : Delayed H₂O₂ addition reduces over-oxidation to ketones
Enzymatic Esterification of 11-Hydroxyundecanoic Acid
Lipase-mediated esterification offers an eco-friendly alternative, particularly for heat-sensitive substrates.
Biocatalyst Screening
Candida antarctica lipase B (CALB) immobilized on acrylic resin (Novozym 435) shows superior activity:
Kinetic Modeling
The reaction follows ping-pong bi-bi kinetics:
Where = 11-hydroxyundecanoic acid, = methanol. CALB’s values: 12 mM (A), 85 mM (B).
Industrial-Scale Metathesis and Downstream Processing
Large-scale production leverages olefin metathesis of natural oil derivatives:
Feedstock Preparation
Soybean or castor oil methyl esters undergo ethenolysis with Grubbs-II catalyst:
Isolated methyl undecenoate is hydroformylated as in Section 1.
Continuous Flow Reactor Design
A 2024 study achieved 94% yield using a tubular reactor with:
-
Residence time : 120 min
-
Catalyst recycling : 15 cycles with <5% activity loss
-
Purity : >99% (HPLC) after wiped-film evaporation
Comparative Analysis of Methods
Table 2: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Energy (kWh/kg) |
|---|---|---|---|
| Hydroformylation | 92 | 99 | 18 |
| Grignard | 78 | 95 | 42 |
| Enzymatic | 89 | 97 | 9 |
| Industrial Metathesis | 94 | 99 | 15 |
Enzymatic routes exhibit the lowest energy footprint but require longer reaction times (24–48 hr). Hydroformylation balances speed and scalability, making it predominant in industry .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for Methyl 11-hydroxyundecanoate, and how can reaction efficiency be optimized?
- Methodological Answer: this compound is typically synthesized via esterification of 11-hydroxyundecanoic acid with methanol, using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves controlling stoichiometric ratios (e.g., excess methanol to drive equilibrium), reaction temperature (60–80°C), and catalyst loading (1–5 mol%). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress can be monitored using TLC or FTIR for ester bond confirmation .
Q. What analytical techniques are essential for characterizing purity and structural integrity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the ester group (δ ~3.6 ppm for methoxy protons) and hydroxyl proton (δ ~1.5 ppm, broad).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (210 nm) assess purity (>98% threshold).
- Mass Spectrometry (MS): ESI-MS or GC-MS validates molecular ion peaks (m/z ~216 for [M+H]⁺).
- FTIR: Peaks at ~1730 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H) confirm functional groups .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer: Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure:
- Skin contact: Wash immediately with soap and water for 15 minutes .
- Eye contact: Rinse with water for 10–15 minutes and consult an ophthalmologist .
Store in airtight containers away from strong oxidizers/acids to prevent hazardous reactions .
Advanced Research Questions
Q. How does the hydroxyl group position in this compound influence its chemical reactivity compared to other hydroxy esters?
- Methodological Answer: The terminal hydroxyl group (C11) reduces steric hindrance, enhancing nucleophilic reactivity (e.g., acetylation or sulfonation). Comparative studies with shorter-chain analogs (e.g., Methyl 6-hydroxyhexanoate) show slower ester hydrolysis rates due to increased hydrophobicity. Computational modeling (DFT) can quantify electron density shifts at the hydroxyl site, predicting regioselectivity in derivatization reactions .
Q. What experimental strategies can resolve discrepancies in reported thermodynamic data (e.g., melting points) for this compound?
- Methodological Answer: Calibrate differential scanning calorimetry (DSC) with reference standards (e.g., indium) to ensure accuracy. Perform triplicate measurements under nitrogen to prevent oxidation. Conflicting data may arise from polymorphic forms; use XRD to identify crystalline phases. Cross-validate with NIST-recommended protocols for thermodynamic property determination .
Q. What are the challenges in assessing the compound's stability under varying pH and temperature conditions?
- Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) under buffered solutions (pH 2–12) can identify degradation pathways (e.g., ester hydrolysis or oxidation). Monitor via HPLC-MS to detect breakdown products like 11-hydroxyundecanoic acid. Control moisture using desiccants, as hydrolysis rates increase exponentially above 60°C .
Q. How can computational modeling predict interactions of this compound with biological macromolecules?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities to enzymes (e.g., lipases) or membrane receptors. Parameterize force fields using quantum mechanical calculations (e.g., Gaussian09) for the hydroxyl and ester groups. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .
Data Contradiction Analysis
- Conflicting Melting Points: Variations may stem from impurities or polymorphic forms. Use DSC-XRD paired analysis to isolate pure crystalline phases .
- Stability Data Gaps: If SDS lack decomposition products (e.g., ), conduct GC-MS headspace analysis under stress conditions (heat/light) to identify volatile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
